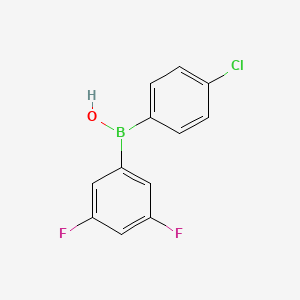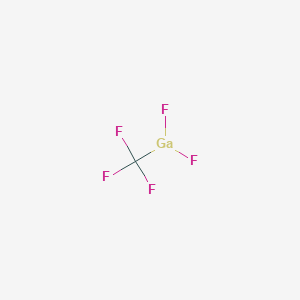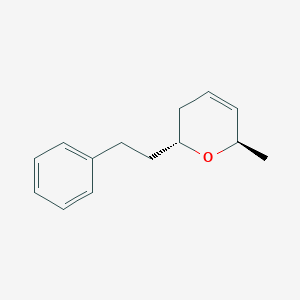
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as pyrans, which are characterized by a six-membered ring containing one oxygen atom. This particular compound has two chiral centers, making it optically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the pyran ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: This compound is used in the production of various materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2S,6S)-: This is the enantiomer of the compound and has similar but distinct properties.
2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6S)-: Another stereoisomer with different spatial arrangement of atoms.
Uniqueness
The uniqueness of 2H-Pyran, 3,6-dihydro-6-methyl-2-(2-phenylethyl)-, (2R,6R)- lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
847062-89-9 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(2R,6R)-6-methyl-2-(2-phenylethyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C14H18O/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-8,12,14H,9-11H2,1H3/t12-,14+/m1/s1 |
InChI Key |
VELDNXZHLVXAGC-OCCSQVGLSA-N |
Isomeric SMILES |
C[C@@H]1C=CC[C@H](O1)CCC2=CC=CC=C2 |
Canonical SMILES |
CC1C=CCC(O1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



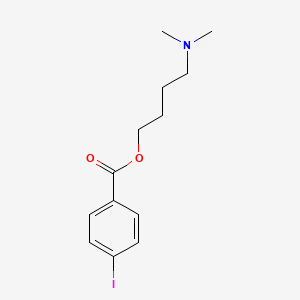
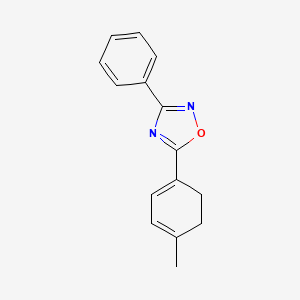

![1-{[(10-Bromodecyl)oxy]methyl}-1-methylcyclobutane](/img/structure/B14202903.png)
![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]non-2-en-1-one](/img/structure/B14202917.png)
![4(3H)-Quinazolinone, 3-[3-(diethylamino)phenyl]-2-methyl-6-nitro-](/img/structure/B14202918.png)

![N-({6-[3-(Trifluoromethoxy)phenyl]pyridin-2-yl}methyl)butanamide](/img/structure/B14202936.png)
![1-[(4-Ethenylphenyl)methyl]-6-undecylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14202937.png)
![4-Chloro-1-[4-(2-hydroxypropan-2-yl)phenyl]butan-1-one](/img/structure/B14202958.png)
![N-Acetyl-N-{2-[bis(carboxymethyl)amino]ethyl}glycine](/img/structure/B14202963.png)
